N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea
Overview
Description
“N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2,4-dichlorophenyl)urea” is a compound that contains a thiadiazole ring, a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities .
Molecular Structure Analysis
The molecular formula of the compound is C11H9BrClN3OS . It contains a five-membered thiadiazole ring with one sulfur and two nitrogen atoms . The compound also contains bromophenyl and dichlorophenyl groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.63 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s exact mass is 344.93382 g/mol, and its monoisotopic mass is also 344.93382 g/mol . The topological polar surface area is 83.1 Ų .Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea is not fully understood. However, it has been reported that this compound inhibits the activity of certain enzymes and signaling pathways that are involved in the progression of various diseases. For example, this compound has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been reported to reduce the levels of inflammatory cytokines in the body, which can help in the treatment of inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which can help in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea is its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and further research is required to evaluate its efficacy in clinical trials. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea. Some of these include:
1. Evaluation of the efficacy of this compound in clinical trials for the treatment of cancer, diabetes, and inflammation.
2. Development of new formulations of this compound that can improve its solubility in water and enhance its bioavailability.
3. Investigation of the mechanism of action of this compound in different diseases to identify new therapeutic targets.
4. Evaluation of the toxicity and safety profile of this compound in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a promising compound that has potential therapeutic applications in various diseases. Further research is required to evaluate its efficacy in clinical trials and develop new formulations that can improve its solubility and bioavailability. The mechanism of action of this compound needs to be fully understood to identify new therapeutic targets.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea has shown potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have been conducted to evaluate the efficacy of this compound in treating these diseases.
properties
IUPAC Name |
1-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N4OS/c16-9-3-1-8(2-4-9)13-21-22-15(24-13)20-14(23)19-12-6-5-10(17)7-11(12)18/h1-7H,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRDROMSHWIMLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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